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Compound of Interest

Compound Name: GSK503

Cat. No.: B15586943 Get Quote

An objective analysis of the EZH2 inhibitor GSK503, comparing its performance with alternative

compounds and providing supporting experimental data to assess the consistency of its effects

across published studies.

GSK503 is a potent and selective inhibitor of the Enhancer of zeste homolog 2 (EZH2), a

histone methyltransferase that plays a critical role in epigenetic regulation and has been

implicated in the progression of various cancers. As with any research compound, the

reproducibility of its reported effects is crucial for its validation and potential clinical translation.

This guide provides a comparative analysis of GSK503's performance, drawing upon data from

multiple independent studies to offer researchers a comprehensive overview of its activity and

the consistency of its findings.

Quantitative Data Comparison
The following tables summarize the biochemical and cellular potency of GSK503 (often

referred to as GSK343 in literature) in comparison to other widely used EZH2 inhibitors. While

direct cross-lab reproducibility studies are limited, this compilation of data from various

independent investigations provides a valuable reference for assessing the consistency of its

inhibitory activity.

Table 1: Biochemical Potency of EZH2 Inhibitors
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Inhibitor Target IC50 (nM) Ki (nM)
Selectivity
vs. EZH1

Reference

GSK503/GSK

343
EZH2 4 2 >60-fold [1][2][3]

GSK126 EZH2 9.9 0.5 - 3 >150-fold [1][4]

EPZ005687 EZH2 24 - 50-fold [4]

EI1 EZH2 15 - ~90-fold [4]

CPI-1205 EZH2 2 - - [5]

Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., substrate

concentration, enzyme preparation). The data presented here are compiled from various

sources for comparative purposes.[4]

Table 2: Cellular Activity of EZH2 Inhibitors (H3K27me3 Inhibition)

Inhibitor Cell Line Assay Type IC50 (nM) Reference

GSK503/GSK34

3

HCC1806

(Breast Cancer)

Immunofluoresce

nce
174 [1][6]

GSK126 - - - -

Tazemetostat

(EPZ-6438)
- - - -

Table 3: Anti-proliferative Activity of EZH2 Inhibitors
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Inhibitor Cell Line Assay Type IC50 (µM) Reference

GSK503/GSK34

3
U87 (Glioma) CCK-8 ~7.5 [2]

GSK503/GSK34

3
LN229 (Glioma) CCK-8 ~7.5 [2]

GSK503/GSK34

3

LNCaP (Prostate

Cancer)

Proliferation

Assay
2.9 [6]

DZNep Leukemic cells Growth Inhibition - [7]

CPI-1205 Leukemic cells Growth Inhibition
No significant

inhibition
[7]

Tazemetostat Leukemic cells Growth Inhibition - [7]

GSK126 Leukemic cells Growth Inhibition - [7]

Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for common experiments are

provided below.

In Vitro Histone Methyltransferase (HMT) Assay
(Radiometric)
This protocol outlines a common method for measuring the enzymatic activity of the PRC2

complex and the inhibitory potential of compounds like GSK503.[4]

1. Reagents and Materials:

Enzyme: Purified, recombinant 5-member human PRC2 complex (EZH2, EED, SUZ12,

RbAp48, AEBP2).

Substrate: Histone H3 peptide (e.g., residues 21-44) or full-length nucleosomes.

Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
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Inhibitor: GSK503 or other test compounds dissolved in DMSO.

Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 2.5 mM MgCl2, 0.1% BSA, 1 mM

DTT.

Scintillation Fluid.

Filter paper.

2. Procedure:

Prepare serial dilutions of the EZH2 inhibitor in DMSO.

In a reaction plate, combine the PRC2 enzyme, histone H3 substrate, and assay buffer.

Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for a

pre-determined time (e.g., 15-30 minutes) at room temperature.

Initiate the methyltransferase reaction by adding [³H]-SAM.

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction by spotting the mixture onto filter paper and washing with a suitable buffer

(e.g., 10% trichloroacetic acid) to remove unincorporated [³H]-SAM.

Measure the incorporated radioactivity on the filter paper using a scintillation counter.

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control

and determine the IC50 value.

Cellular H3K27me3 Quantification Assay (ELISA-based)
This protocol describes a method for quantifying the levels of H3K27me3 in cells treated with

EZH2 inhibitors.[1]

1. Reagents and Materials:

Cell Line: A cancer cell line known to be sensitive to EZH2 inhibition (e.g., HCC1806).
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EZH2 Inhibitor: GSK503 or other test compounds.

Cell Lysis Buffer: To extract nuclear proteins.

Primary Antibodies: Rabbit anti-H3K27me3 and Mouse anti-total Histone H3.

Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

Substrate: TMB (3,3',5,5'-tetramethylbenzidine).

Stop Solution: e.g., 1 M H2SO4.

ELISA plates.

2. Procedure:

Seed cells in a multi-well plate and allow them to adhere overnight.

Treat the cells with a range of concentrations of the EZH2 inhibitor or DMSO (vehicle control)

for a specified duration (e.g., 72-96 hours).

Lyse the cells and extract the nuclear proteins.

Coat an ELISA plate with the nuclear extracts.

Block the plate to prevent non-specific antibody binding.

Add the primary antibodies (anti-H3K27me3 and anti-total H3 in separate wells) and

incubate.

Wash the plate and add the appropriate HRP-conjugated secondary antibodies.

Add the TMB substrate and incubate until a color change is observed.

Stop the reaction with the stop solution.

Measure the absorbance at 450 nm using a plate reader.

Normalize the H3K27me3 levels to the total histone H3 levels.
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Calculate the percent reduction in H3K27me3 for each inhibitor concentration and determine

the IC50 value.

Visualizing Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the

following diagrams have been generated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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